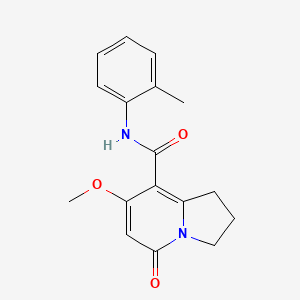

![molecular formula C23H18N4O2S2 B2967000 3-乙基-2-(((4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基)甲基)硫)-6-苯基噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1185108-46-6](/img/structure/B2967000.png)

3-乙基-2-(((4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基)甲基)硫)-6-苯基噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is a complex organic molecule that islong to the class of compounds known as thienopyrimidines, which are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring . It also contains a pyrido[1,2-a]pyrimidin-2-yl group, which is a tricyclic compound that consists of a pyridine ring fused to a pyrimidine ring at the 1- and 2-positions .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and reaction conditions. Without specific information on the synthesis of this particular compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide information about the positions of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions that a compound can undergo depend on its molecular structure. Functional groups, such as the thioether and ketone groups present in this molecule, typically undergo specific types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its molecular structure .科学研究应用

Anti-HIV-1 Agents

A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, which include the compound , have been synthesized and evaluated for their in vitro anti-HIV-1 activity . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus .

Electrochemical Reduction

The electrochemical reduction of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, a compound similar to the one , has been investigated . This research could potentially lead to new methods of synthesizing or modifying such compounds .

Preparation of Aseptic Crystalline Compounds

The compound has been mentioned in a patent for a process for preparing aseptic crystalline compounds . This could potentially be used in the pharmaceutical industry .

Antibacterial Agents

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized as potential antibacterial agents . This suggests that the compound could potentially be used in the development of new antibacterial drugs .

Development of Fluorescent Biosensors

The compound HMS3544F07 has been used in a high-throughput multiparameter screen for the accelerated development and optimization of soluble genetically encoded fluorescent biosensors . This could potentially lead to the development of new tools for tracking chemical processes in intact biological systems .

Electromagnetic Hyperthermia

The compound has been mentioned in a research paper on the design and characterization of an RF applicator for in vitro tests of electromagnetic hyperthermia . This suggests that the compound could potentially be used in the development of new treatments for cancer .

作用机制

Target of action

The compound belongs to the class of pyrido[1,2-a]pyrimidines . Compounds in this class have been found to exhibit inhibitory properties against HIV-1 virus . They bind into the active site of integrase (IN), an enzyme that is essential for retroviral replication .

Mode of action

The interaction of these compounds with their targets involves the chelation of a Mg2+ ion by the keto oxygen atom at position C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety .

Biochemical pathways

The primary biochemical pathway affected by these compounds is the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .

Result of action

The result of the action of these compounds is the inhibition of the HIV-1 virus life cycle, thereby preventing the replication of the virus .

安全和危害

未来方向

属性

IUPAC Name |

3-ethyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S2/c1-2-26-22(29)21-17(13-18(31-21)15-8-4-3-5-9-15)25-23(26)30-14-16-12-20(28)27-11-7-6-10-19(27)24-16/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBDMCLQQFEVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)

![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)

![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)